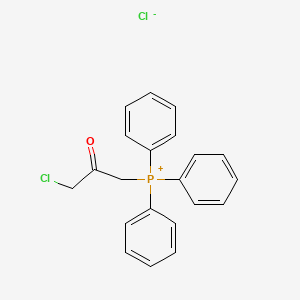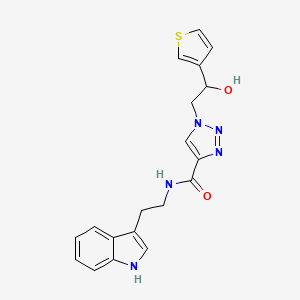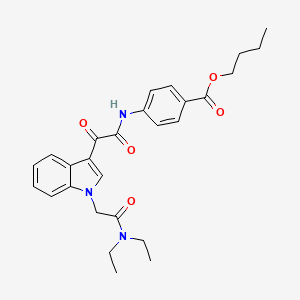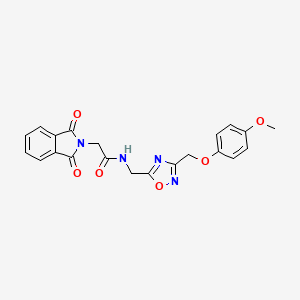
3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, which include structural motifs similar to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against various test microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Triazine derivatives have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid environments. These studies have demonstrated high corrosion inhibition efficiencies, suggesting the potential of these compounds in industrial applications to protect metals against corrosion (Singh et al., 2018).
Antioxidant Properties
Research into triazole and its derivatives, which share structural similarities with the compound of interest, has also revealed antioxidant capabilities. These compounds have been synthesized and characterized, showing significant free-radical scavenging ability in assays like DPPH and Nitric oxide (NO), indicating their potential as antioxidant agents (Hussain, 2016).
Mosquito-larvicidal and Antibacterial Properties
Novel triazine derivatives have been synthesized and evaluated for their mosquito-larvicidal and antibacterial activities. Some of these compounds exhibited moderate activity, suggesting their usefulness in developing new agents for controlling mosquito populations and bacterial pathogens (Castelino et al., 2014).
Gas/Vapor Sorption and Sensing Applications
Amine-decorated luminescent metal-organic frameworks incorporating triazine-based ligands have been developed for selective gas/vapor sorption and nanomolar sensing of substances like 2,4,6-Trinitrophenol in water. These frameworks demonstrate the compound's potential in environmental monitoring and safety applications (Das & Mandal, 2018).
properties
IUPAC Name |
3-(2,3-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-7-9-15(10-8-12)11-17-18(24)21-19(23-22-17)20-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDWTBGJBSTYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)

![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)
![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)





